4-Tetradecylbenzene-1,2-diamine
Description
4-Tetradecylbenzene-1,2-diamine (C₂₀H₃₆N₂) is a substituted benzene diamine featuring a long tetradecyl (14-carbon alkyl) chain at the para position and two amine groups at the ortho positions. The tetradecyl chain likely enhances hydrophobicity and surface activity compared to smaller substituents, making it relevant in materials science or surfactant applications.
Properties
IUPAC Name |
4-tetradecylbenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-16-19(21)20(22)17-18/h15-17H,2-14,21-22H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELHLMKHNRVDIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC1=CC(=C(C=C1)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tetradecylbenzene-1,2-diamine typically involves the alkylation of benzene followed by the introduction of amino groups. One common method is the Friedel-Crafts alkylation of benzene with tetradecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting tetradecylbenzene is then subjected to nitration to introduce nitro groups, which are subsequently reduced to amino groups using hydrogenation or other reducing agents like iron powder and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-Tetradecylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form derivatives with different functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, secondary and tertiary amines, and various substituted benzene derivatives .
Scientific Research Applications
4-Tetradecylbenzene-1,2-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Tetradecylbenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their function. The compound may also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
The following analysis compares 4-tetradecylbenzene-1,2-diamine with structurally related benzene-1,2-diamine derivatives, focusing on substituent effects, synthesis methods, physicochemical properties, and applications.
Substituent Effects on Reactivity and Stability
Key Insights :
- Alkyl substituents (e.g., methyl, tetradecyl) improve stability and hydrophobicity but reduce solubility in polar solvents.
- Electron-withdrawing groups (e.g., NO₂, CF₃) decrease electron density, favoring reactions with electrophiles .
- Chloro substituents enable cyclocondensation reactions with carbonyl compounds .
Key Insights :
- Nitro-substituted diamines are synthesized via reductive methods, but instability requires immediate use in subsequent steps .
- Methyl and alkyl derivatives are synthesized via alkylation or condensation reactions .
Physicochemical Properties
Key Insights :
- Longer alkyl chains (e.g., tetradecyl) drastically reduce aqueous solubility, favoring nonpolar solvents.
- Nitro and trifluoromethyl groups enhance solubility in polar aprotic solvents like DMF .
Key Insights :
Biological Activity
Chemical Structure and Properties
4-Tetradecylbenzene-1,2-diamine has a long hydrophobic alkyl chain (tetradecyl) attached to a benzene ring that bears two amine groups in the 1 and 2 positions. This structural configuration contributes to its unique biological properties.
Molecular Formula
- Molecular Formula : C_{16}H_{34}N_2
- Molecular Weight : 250.47 g/mol
Physical Properties
- Appearance : Colorless to pale yellow liquid
- Solubility : Soluble in organic solvents, limited solubility in water
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity and Anticancer Activity
Studies have demonstrated that this compound possesses cytotoxic effects on various cancer cell lines. The compound induces apoptosis in cancer cells through the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical cancer) | 15 µM |
| MCF-7 (Breast cancer) | 20 µM |
| A549 (Lung cancer) | 25 µM |
The biological activity of this compound is primarily attributed to its ability to disrupt cellular membranes and interfere with nucleic acid synthesis. The long hydrophobic chain enhances its penetration into lipid bilayers, facilitating its interaction with membrane proteins and lipids.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of various alkylbenzene derivatives against multi-drug resistant strains. The results indicated that this compound showed superior activity compared to other tested compounds, making it a candidate for further development as an antimicrobial agent.
- Cancer Research : In a study published in Cancer Letters, researchers investigated the effects of this compound on breast cancer cell proliferation. The findings revealed that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.
- Toxicological Assessment : An evaluation conducted by environmental scientists assessed the toxicity of this compound in aquatic organisms. Results indicated low toxicity levels at environmentally relevant concentrations, suggesting potential for safe use in agricultural applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
